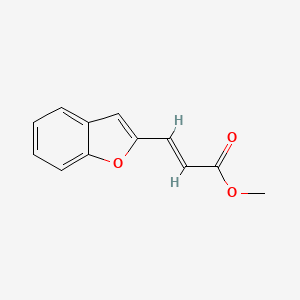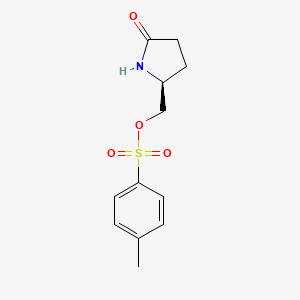
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide, also known as DCM, is a sulfonamide derivative that has been widely used as a tool compound in scientific research. DCM has been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to have anti-microbial effects against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively inexpensive compound and can be easily synthesized in the lab. This compound has also been reported to have good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It has been reported to be unstable in acidic conditions, which can affect its activity. In addition, this compound has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammation. In addition, further research is needed to optimize the synthesis method of this compound and to improve its bioavailability. Finally, the use of this compound in combination with other compounds should be explored to enhance its effectiveness.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively used as a tool compound in scientific research. It has been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of this compound as a therapeutic agent and to optimize its synthesis method.
Méthodes De Synthèse
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide can be synthesized by the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfamic acid to yield this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has been extensively used as a tool compound in scientific research. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have anti-microbial effects against various bacteria and fungi.
Propriétés
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-4-3-8(15)5-11(12)18-23(19,20)14-7-9(16)13(22-2)6-10(14)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNESVFUJWIWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)
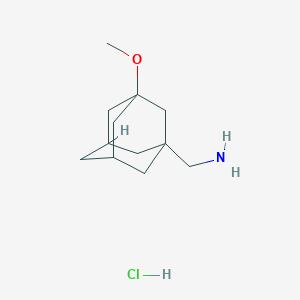
![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)

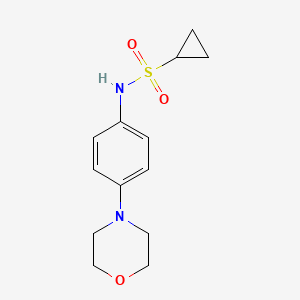
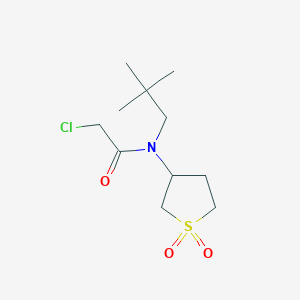

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)
